molecular formula C16H10Cl2N6O B2448525 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892776-75-9

1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2448525
CAS RN: 892776-75-9
M. Wt: 373.2
InChI Key: KVIONXIHLMUKEZ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10Cl2N6O and its molecular weight is 373.2. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound "1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" is a crucial precursor in synthesizing various heterocyclic compounds. For instance, derivatives of 1,3,4-thiadiazole, 1,2,4-triazole, and 1,3,4-oxadiazole have been synthesized using similar structures, showcasing the versatility of this compound in creating a diverse range of heterocyclic compounds. These derivatives are characterized by their spectral data and elemental analyses, highlighting their significance in chemical research and potential industrial applications (Sun et al., 2001).

Enzyme Inhibition

Compounds structurally related to "1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" have been investigated for their potential in inhibiting certain enzymes. Specifically, these compounds have shown significant inhibition of enzymes like lipase and α-glucosidase, indicating their potential therapeutic applications and importance in medical research (Bekircan et al., 2015).

Antimicrobial Activities

The compound and its derivatives have been studied for their antimicrobial activities. Several newly synthesized derivatives have been screened against various microorganisms, demonstrating good to moderate antimicrobial properties. This highlights the compound's potential in developing new antimicrobial agents and contributing to the field of pharmaceuticals (Bektaş et al., 2007).

Synthesis of Fused Heterocyclic Compounds

The compound serves as a starting material for synthesizing various fused heterocyclic compounds. These synthesized compounds have undergone rigorous characterization, including FTIR, H-NMR, C-NMR, and CHNS analysis, ensuring their structural integrity and potential for further scientific applications (Abbas et al., 2017).

properties

IUPAC Name

3-(3-chlorophenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIONXIHLMUKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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